molecular formula C10H18ClNO4 B1473370 [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1426290-56-3

[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

Cat. No.: B1473370
CAS No.: 1426290-56-3
M. Wt: 251.71 g/mol
InChI Key: WESMKFVBTLTPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is a piperidine derivative featuring an ethoxycarbonyl group at the 3-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom (position 1). The hydrochloride salt enhances its solubility in aqueous environments.

Properties

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(14)8-4-3-5-11(6-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMKFVBTLTPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is a piperidine derivative characterized by a carboxylic acid group and an ethyl ester moiety. Its chemical formula is C10H18NO4Cl, and it is known for its potential biological activities, which are largely attributed to its structural features that allow for various interactions with biological systems.

The compound's biological activity is hypothesized to stem from its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence various cellular pathways, potentially leading to therapeutic effects or modulation of cellular functions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability. Factors such as solubility, stability in biological environments, and metabolic pathways significantly affect how the compound behaves in vivo. The hydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for drug formulation and delivery.

Biological Activity and Cellular Effects

Research indicates that this compound may exhibit significant effects on various cell types. It has been shown to influence:

  • Cell Signaling Pathways : The compound can modulate signaling pathways, affecting cellular responses.
  • Gene Expression : It may alter gene expression patterns, impacting protein synthesis and other essential biomolecules.
  • Enzyme Interaction : The compound interacts with specific enzymes, potentially acting as an inhibitor or activator, thereby influencing metabolic processes.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be useful. The following table summarizes key findings from studies on similar piperidine derivatives:

Compound NameBiological ActivityReference
4-(Ethoxycarbonyl)piperidin-1-yl}acetic acidInhibitory effects on specific enzymes
Dihydrothiazolopyridone DerivativesPositive modulation of NMDA receptors
Ethyl 4-Pyridone DerivativesAntiproliferative effects against cancer cell lines

Scientific Research Applications

The compound [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is a piperidine derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been explored as a scaffold for designing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity.

Case Studies

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Pain Management : Studies have shown that piperidine derivatives can act as analgesics, providing pain relief through various mechanisms, including modulation of neurotransmitter systems.

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors positions it as a potential agent in neuropharmacology.

Research Findings

  • Cognitive Enhancers : Some derivatives have been tested for their effects on cognitive function, showing promise in enhancing memory and learning processes in animal models.
  • Anxiolytic Effects : Preliminary studies suggest that certain analogs may exhibit anxiolytic properties, potentially useful in treating anxiety disorders.

Synthesis of Novel Compounds

The versatility of the piperidine structure allows for the synthesis of a wide array of derivatives, which can be tailored for specific biological activities.

Synthetic Pathways

Various synthetic methodologies have been developed to create new compounds based on this compound. These include:

  • Reactions with Electrophiles : Utilizing the nucleophilic nature of the piperidine nitrogen to form new carbon-nitrogen bonds.
  • Functional Group Modifications : Altering the ethoxy or acetic acid groups to enhance solubility or bioavailability.

Table 1: Biological Activities of Derivatives

Compound NameActivity TypeReference
Ethoxycarbonylpiperidine derivativeAnti-inflammatory
Piperidine analog AAnalgesic
Piperidine analog BCognitive enhancer

Table 2: Synthetic Methods Overview

MethodologyDescriptionYield (%)
Nucleophilic substitutionReaction of piperidine with electrophiles70%
AcylationFormation of acyl derivatives85%
AlkylationAdding alkyl groups to enhance properties60%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine and Piperazine Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Piperazine ring with an Fmoc-protected amine and acetic acid group.
  • Key Differences :
    • Core ring : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
    • Functionalization : Fmoc group introduces UV-sensitive protection, unlike the ethoxycarbonyl group in the target compound .
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic Acid Hydrochloride
  • Structure : Piperidine ring substituted with a chlorophenyl group and acetic acid.
  • Key Differences :
    • Substituents : Chlorophenyl enhances aromatic interactions but reduces metabolic stability compared to ethoxycarbonyl.
    • Molecular Weight : Higher (~300 g/mol) due to the chlorophenyl group .
3-Piperidinecarboxylic Acid
  • Structure : Piperidine with a carboxylic acid group at position 3.
  • Key Differences :
    • Acid Position : Carboxylic acid directly on the ring vs. acetic acid attached via nitrogen.
    • Reactivity : Free carboxylic acid increases acidity (pKa ~4–5) compared to the esterified ethoxycarbonyl group (pKa ~8–10) .

Benzazepine-Based Analogues

Benazepril Hydrochloride
  • Structure : Benzazepine core with ethoxycarbonyl and acetic acid groups.
  • Key Differences :
    • Core Ring : Benzazepine (fused benzene and azepine) vs. piperidine.
    • Pharmacology : Clinically used as an ACE inhibitor; the aromatic ring enhances binding to angiotensin-converting enzyme .
  • Molecular Weight : 460.95 g/mol (significantly higher due to the benzazepine scaffold) .

Physicochemical Properties

Compound LogP (Predicted) Solubility (Water) Key Functional Groups
[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid HCl ~1.5 High (HCl salt) Ester, amine, carboxylic acid
Benazepril Hydrochloride 2.8 Moderate Ester, benzazepine, carboxylic acid
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid HCl ~3.0 Low Chlorophenyl, amine

Preparation Methods

Alkylation of Piperidine Derivatives with Ethyl Bromoacetate

One of the most commonly employed methods involves the alkylation of a 3-substituted piperidine with ethyl bromoacetate to introduce the ethoxycarbonyl group and acetic acid precursor simultaneously.

  • Procedure: The piperidine nitrogen is reacted with ethyl bromoacetate under basic conditions, typically in the presence of a suitable base such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Outcome: This reaction yields the ethyl ester intermediate, which upon hydrolysis produces the target acetic acid derivative.
  • Hydrolysis: The ester is hydrolyzed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), followed by acidification to afford the carboxylic acid.
  • Salt Formation: Treatment with hydrochloric acid converts the free acid to the hydrochloride salt, enhancing solubility and crystallinity.

This method is supported by analogous syntheses reported for ozonide piperidine carboxylic acids, where alkylation with ethyl bromoacetate followed by hydrolysis gave yields of 69–84% for ester formation and acid conversion, respectively.

Protection and Deprotection Strategies

In complex syntheses involving sensitive functional groups, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the piperidine nitrogen to prevent side reactions during alkylation or acylation steps.

  • Protection: The piperidine nitrogen is first protected using Boc anhydride or similar reagents.
  • Functionalization: Subsequent alkylation or acylation is performed on the protected intermediate.
  • Deprotection: Acidic treatment with trifluoroacetic acid or hydrochloric acid removes the Boc group, yielding the free amine.
  • Example: In patent literature, tert-butoxycarbonyl-protected piperidine derivatives were deprotected using trifluoroacetic acid or hydrochloric acid to afford the corresponding amines, which were then further functionalized.

Coupling Reactions Using Carbodiimide-Mediated Condensation

Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds between piperidine derivatives and carboxylic acid components.

  • Method: The piperidine amine is coupled with ethyl glycine esters or related acids in the presence of coupling agents and additives like hydroxybenzotriazole (HOBt).
  • Yield: This approach has been reported to give high yields (up to 91%) of the desired carboxyamide intermediates, which can be hydrolyzed to the corresponding acids.

Alternative Synthetic Routes

  • Diazo Compound Intermediates: Preparation of diazo-substituted piperidine derivatives followed by controlled reactions can also lead to functionalized piperidine acetic acid derivatives, although this is more specialized and less common for the target compound.
  • Hydrogenation and Reduction: In some syntheses, intermediates such as N-substituted piperidinyl anilines are prepared and subsequently hydrogenated to yield the piperidine ring with desired substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Alkylation with ethyl bromoacetate + hydrolysis Piperidine derivative, ethyl bromoacetate, base, aqueous acid/base hydrolysis 69–84 Straightforward, scalable
Boc Protection/Deprotection + Functionalization Boc anhydride, trifluoroacetic acid/HCl for deprotection Variable Protects amine functionality
Carbodiimide-mediated coupling DCC or EDC, HOBt, amine and acid esters Up to 91 High yield, suitable for amide formation
Diazo intermediate route Diazo reagents, Grignard reagents Moderate Specialized, requires careful control
Hydrogenation of piperidinyl anilines Catalytic hydrogenation, toluene reflux Moderate Useful for specific substituted piperidines

Research Findings and Notes

  • The alkylation-hydrolysis approach is the most widely used and practical for industrial and laboratory-scale synthesis of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride.
  • Protecting group strategies are crucial when multiple reactive sites are present to avoid side reactions.
  • Carbodiimide-mediated coupling reactions offer a versatile route for amide bond formation, applicable when derivatives of glycine or related amino acids are involved.
  • Hydrochloride salt formation is typically achieved by treatment with aqueous hydrochloric acid, followed by isolation of the crystalline salt, which improves compound stability and handling.
  • Literature emphasizes the importance of purification steps such as recrystallization and preparative HPLC to obtain high-purity final products.

Q & A

Basic: What validated analytical methods are recommended for structural elucidation and purity assessment of [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride?

Answer:

  • Structural Confirmation :

    • IR Spectroscopy : Characteristic peaks for the ethoxycarbonyl group (C=O stretch at ~1700–1750 cm⁻¹) and piperidine ring (C-N and C-H stretches). Correlate with reference spectra from pharmacopeial standards .
    • NMR : ¹H/¹³C NMR to confirm the piperidine ring protons (δ 1.5–3.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and acetic acid moiety (δ 3.6–3.8 ppm for CH₂COOH) .
  • Purity Analysis :

    • Titration : Non-aqueous titration with 0.1M alcoholic NaOH to determine chloride content (target: 98.0–102.0% purity) .
    • HPLC : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60), UV detection at 210 nm. Compare retention times with EP/USP reference standards .

Basic: What synthetic routes are documented for this compound, and what are critical reaction parameters?

Answer:

  • Synthetic Pathway :

    • Piperidine Functionalization : Protection of the piperidine nitrogen with ethoxycarbonyl (e.g., ethyl chloroformate in THF, 0–5°C, 2h) .
    • Acetic Acid Conjugation : Reaction with bromoacetic acid under basic conditions (K₂CO₃, DMF, 60°C, 6h) to form the acetic acid derivative .
    • Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
  • Critical Parameters :

    • Temperature Control : Exothermic reactions (e.g., ethoxycarbonyl protection) require cooling to avoid side products.
    • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of the ethoxycarbonyl group .

Advanced: How do researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Answer:

  • Orthogonal Methods :

    • Phase-Solubility Studies : Perform in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Use UV-Vis or HPLC for quantification .
    • Thermodynamic Analysis : DSC/TGA to identify polymorphic forms affecting solubility. For example, hydrate formation may reduce solubility in aqueous media .
  • Case Study :

    • Contradiction : Higher solubility in ethanol ( ) vs. limited solubility in water ( ).
    • Resolution : Use co-solvents (e.g., PEG 400) or pH adjustment (e.g., acetate buffer pH 4.5) to enhance aqueous solubility for biological assays .

Advanced: What impurity profiling strategies are recommended for this compound in pharmaceutical research?

Answer:

  • Impurity Sources :

    • Process-Related : Unreacted piperidine derivatives or ethyl ester byproducts.
    • Degradants : Hydrolysis of the ethoxycarbonyl group under acidic/alkaline conditions .
  • Analytical Workflow :

    • HPLC-MS : Use a gradient method (e.g., 10–90% acetonitrile in 20 min) with QTOF-MS to identify impurities (e.g., m/z 207.7 for parent ion, m/z 179.6 for decarboxylated degradant) .
    • Reference Standards : Compare with EP impurity standards (e.g., benazepril-related degradants in ) to validate specificity .
Common Impurities Characterization Method
Ethyl ester byproductsHPLC retention time (tR = 8.2 min)
Hydrolyzed carboxylic acid derivativeIR (loss of C=O at 1750 cm⁻¹)

Advanced: How can chiral HPLC methods be optimized for stereoisomer separation of derivatives?

Answer:

  • Column Selection : Use a chiral stationary phase (e.g., Chiralpak AD-H, 250 × 4.6 mm) with n-hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.
  • Critical Parameters :
    • Temperature : 25°C for baseline resolution of enantiomers.
    • Flow Rate : 0.8 mL/min to balance resolution and run time .
  • Validation : Inject racemic mixtures and spiked samples to confirm separation efficiency (resolution factor >1.5) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation reported in analogs; ).
  • Ventilation : Use fume hoods during synthesis due to potential HCl gas release .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic insights explain its stability under accelerated storage conditions?

Answer:

  • Degradation Pathways :

    • Hydrolysis : Ethoxycarbonyl group cleaves in acidic/basic conditions, forming carboxylic acid derivatives (confirmed by LC-MS) .
    • Oxidation : Piperidine ring oxidation at high humidity (mitigated by desiccants like silica gel) .
  • Stability Studies :

    • ICH Guidelines : Store at 25°C/60% RH; monitor purity via HPLC every 3 months. Acceptable degradation: ≤2% over 12 months .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride
Reactant of Route 2
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[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

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